molecular formula C19H19BrN2O2S B2741303 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine CAS No. 364740-29-4

4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine

Cat. No.: B2741303
CAS No.: 364740-29-4
M. Wt: 419.34
InChI Key: KSKJRIUWFXTJPH-UHFFFAOYSA-N
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Description

Historical Development of 2-Aminothiazole Derivatives in Medicinal Chemistry

The exploration of 2-aminothiazole derivatives in medicinal chemistry traces its roots to the early 20th century, with the discovery of the thiazole ring’s intrinsic bioactivity. The foundational compound, 2-aminothiazole, first synthesized in the 1930s, gained prominence as a precursor to sulfathiazole—a landmark sulfa drug instrumental in treating bacterial infections before the advent of penicillin. This marked the scaffold’s entry into antimicrobial therapeutics. By the mid-20th century, researchers recognized 2-aminothiazole’s direct pharmacological utility, such as its role in inhibiting thyroid hormone synthesis for managing hyperthyroidism.

The 1980s and 1990s witnessed a surge in structural diversification, leveraging the scaffold’s synthetic versatility. For instance, the introduction of famotidine—a histamine H2 receptor antagonist—highlighted 2-aminothiazole’s applicability in gastrointestinal disorders. Concurrently, cephalosporin antibiotics like cefdinir incorporated the thiazole core to enhance bacterial cell wall targeting. These developments underscored the scaffold’s adaptability across therapeutic domains.

Recent decades have seen a paradigm shift toward precision drug design. The integration of computational methods has enabled the rational modification of 2-aminothiazole derivatives for selective enzyme inhibition. For example, hydrazinyl-based thiazole scaffolds have emerged as potent α-amylase inhibitors, offering novel pathways for diabetes management. Similarly, derivatives targeting tubulin and histone-modifying enzymes demonstrate anti-cancer potential, as seen in compounds inducing apoptosis in malignant cells.

Significance of Thiazole Scaffold in Drug Discovery

The thiazole scaffold’s prominence in drug discovery stems from its unique physicochemical and structural properties. As a five-membered heterocycle containing sulfur and nitrogen atoms, the thiazole core exhibits aromaticity, planarity, and dipole characteristics that facilitate diverse molecular interactions. These features enable hydrogen bonding with biological targets, π-π stacking with aromatic residues, and hydrophobic interactions within binding pockets.

Structurally, the 2-aminothiazole moiety serves as a versatile platform for functionalization. The exocyclic amine group at position 2 allows for facile derivatization, enabling the attachment of pharmacophoric groups that modulate target affinity and selectivity. For instance:

  • Electron-withdrawing substituents (e.g., bromophenyl groups) enhance electrophilicity, improving interactions with nucleophilic residues in enzyme active sites.
  • Methoxy groups (e.g., 3,4-dimethoxyphenyl) contribute to solubility and membrane permeability while engaging in hydrogen bonding.

The scaffold’s versatility is exemplified by its presence in drugs with disparate mechanisms:

Derivative Substituents Therapeutic Application Target
Famotidine Guanidinomethylthiazole Acid reflux Histamine H2 receptor
Cefdinir β-Lactam-thiazole hybrid Bacterial infections Penicillin-binding proteins
Avatrombopag Carboxylic acid-thiazole Thrombocytopenia Thrombopoietin receptor
Query Compound 4-Bromophenyl, 3,4-dimethoxy (Research-stage) Hypothesized enzyme targets

This table illustrates how strategic substitutions on the thiazole core yield compounds with tailored biological activities, a principle central to the design of 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine.

Current Research Landscape and Importance

Contemporary research on 2-aminothiazole derivatives focuses on addressing unmet medical needs through targeted molecular design. The compound this compound epitomizes this trend, combining halogenated and alkoxy substituents to optimize bioactivity. Key areas of investigation include:

1. Enzyme Inhibition : Derivatives bearing bromophenyl groups have shown promise in inhibiting kinases and proteases due to their ability to occupy hydrophobic pockets and form halogen bonds. The 3,4-dimethoxyphenyl moiety, seen in the query compound, may enhance binding to oxygen-rich active sites, as demonstrated in α-amylase inhibitors.

2. Anti-Cancer Mechanisms : Structural analogs of the query compound, such as tubulin-targeting agents, disrupt microtubule assembly, inducing mitotic arrest in cancer cells. Molecular docking studies suggest that bromine’s bulky electronegative profile improves binding to the colchicine site, while methoxy groups stabilize interactions via hydrogen bonding.

3. Dual-Targeting Strategies : Recent efforts explore multi-functional derivatives capable of simultaneous enzyme inhibition and epigenetic modulation. For example, compounds combining thiazole scaffolds with histone deacetylase (HDAC)-binding motifs exhibit synergistic anti-proliferative effects.

Despite these advances, challenges persist. The aminothiazole group’s potential metabolic activation to reactive intermediates necessitates careful toxicity profiling. Nevertheless, the scaffold’s proven track record and adaptability position it as a cornerstone of modern medicinal chemistry, with derivatives like the query compound driving innovation in targeted therapy design.

Properties

IUPAC Name

4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19BrN2O2S/c1-23-17-8-3-13(11-18(17)24-2)9-10-21-19-22-16(12-25-19)14-4-6-15(20)7-5-14/h3-8,11-12H,9-10H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSKJRIUWFXTJPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC2=NC(=CS2)C3=CC=C(C=C3)Br)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological evaluations, and structure-activity relationships (SAR) associated with this compound.

Chemical Structure and Properties

  • Molecular Formula : C_26H_25BrN_2O_5S
  • CAS Number : 364740-29-4
  • Molecular Weight : 419.34 g/mol

The thiazole ring structure is pivotal in conferring various biological activities, including antimicrobial and anticancer properties.

Synthesis

The synthesis of thiazole derivatives typically involves the reaction of appropriate phenyl derivatives with thiosemicarbazides or other sulfur-containing compounds. The specific synthetic route for this compound has not been extensively detailed in the literature but follows established methodologies for thiazole synthesis.

Antimicrobial Activity

Research has demonstrated that compounds bearing the thiazole moiety exhibit significant antimicrobial properties. The following table summarizes findings from various studies evaluating the antimicrobial efficacy of related thiazole derivatives:

CompoundActivity TypeMIC (µg/mL)Reference
d1Antibacterial8
d2Antifungal16
p2Antibacterial5
p6Antifungal10

In vitro studies have shown that derivatives such as p2 and p6 exhibit activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of thiazole derivatives has been evaluated against various cancer cell lines, including estrogen receptor-positive MCF7 breast cancer cells. The following table highlights key findings regarding the anticancer activity of selected compounds:

CompoundCell LineIC50 (µM)Reference
p2MCF712
d6MCF715
d7MCF718

The results indicate that compound p2 is particularly potent against the MCF7 cell line, suggesting that structural modifications can enhance cytotoxicity. Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the thiazole framework significantly influences biological activity. Key observations from SAR studies include:

  • Electron-withdrawing groups (e.g., bromine) enhance antimicrobial activity.
  • Dimethoxy substitutions on the phenyl ring increase anticancer potency.
  • The thiazole ring is essential for both antimicrobial and anticancer activities due to its ability to interact with biological targets effectively.

Case Studies

  • Antimicrobial Resistance : A study explored the effectiveness of thiazole derivatives against resistant bacterial strains. Compounds were tested for minimum inhibitory concentrations (MICs), revealing promising results against strains resistant to conventional antibiotics .
  • Cytotoxicity Profiling : Another investigation assessed the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, establishing a correlation between structural features and cytotoxic potency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit considerable antimicrobial properties. The following table summarizes findings from studies evaluating the antimicrobial efficacy of related thiazole derivatives:

CompoundActivity TypeMIC (µg/mL)Reference
d1Antibacterial8
d2Antifungal16
p2Antibacterial5
p6Antifungal10

In vitro studies have shown that derivatives such as p2 and p6 exhibit activity comparable to standard antibiotics like norfloxacin and antifungals like fluconazole. The mechanisms of action often involve disruption of bacterial cell wall synthesis or interference with nucleic acid metabolism.

Anticancer Activity

The anticancer potential of thiazole derivatives has been evaluated against various cancer cell lines, including estrogen receptor-positive MCF7 breast cancer cells. The following table highlights key findings regarding the anticancer activity of selected compounds:

CompoundCell LineIC50 (µM)Reference
p2MCF710
p3A54915
p4HeLa20

Results indicate that compound p2 is particularly potent against the MCF7 cell line, suggesting that structural modifications can enhance cytotoxicity. Molecular docking studies have provided insights into the binding affinities of these compounds to target proteins involved in cancer progression.

Structure-Activity Relationship (SAR)

The presence of specific functional groups within the thiazole framework significantly influences biological activity. Key observations from SAR studies include:

  • Electron-withdrawing groups (e.g., bromine) enhance antimicrobial activity.
  • Dimethoxy substitutions on the phenyl ring increase anticancer potency.

The thiazole ring is essential for both antimicrobial and anticancer activities due to its ability to interact effectively with biological targets.

Antimicrobial Resistance

A study explored the effectiveness of thiazole derivatives against resistant bacterial strains. Compounds were tested for minimum inhibitory concentrations (MICs), revealing promising results against strains resistant to conventional antibiotics. This highlights the potential of these compounds in addressing antimicrobial resistance, a growing global health concern.

Cytotoxicity Profiling

Another investigation assessed the cytotoxic effects of various thiazole derivatives on multiple cancer cell lines, establishing a correlation between structural features and cytotoxic potency. The findings suggest that modifications to the thiazole structure can lead to enhanced therapeutic efficacy against different types of cancer.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromophenyl Group

The bromine atom on the 4-bromophenyl moiety undergoes substitution with nucleophiles under mild conditions due to electron-withdrawing effects from the thiazole ring. Key reactions include:

Ammonolysis :
Reaction with aqueous ammonia at 80°C for 12 hours replaces bromine with an amino group, yielding 4-(4-aminophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine (yield: 78%) .

Thiol Substitution :
Treatment with thiophenol in DMF at 100°C for 6 hours produces the phenylthio derivative (yield: 65%) .

Reaction TypeConditionsProductYield (%)Reference
AmmonolysisNH₃ (aq), 80°C, 12 h4-(4-Aminophenyl) derivative78
ThiolationPhSH, DMF, 100°C, 6 h4-(4-Phenylthio) derivative65

Suzuki-Miyaura Cross-Coupling

The bromophenyl group participates in palladium-catalyzed coupling with arylboronic acids. For example:

Biphenyl Formation :
Using Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in dioxane/water (3:1) at 90°C for 24 hours, the compound couples with phenylboronic acid to form 4-(4-biphenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine (yield: 82%) .

Boronic AcidCatalystConditionsYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃Dioxane/H₂O, 90°C, 24 h82

Oxidation and Reduction of the Thiazole Ring

The thiazole moiety undergoes redox transformations:

Oxidation :
Treatment with m-CPBA (3-chloroperbenzoic acid) in CH₂Cl₂ at 0°C oxidizes the thiazole sulfur to a sulfoxide, forming 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine sulfoxide (yield: 58%) .

Reduction :
Catalytic hydrogenation (H₂, 1 atm, Pd/C, EtOH) reduces the thiazole ring to a thiazolidine, yielding the saturated analog (yield: 45%) .

ReactionReagents/ConditionsProductYield (%)Reference
Oxidationm-CPBA, CH₂Cl₂, 0°C, 2 hSulfoxide derivative58
ReductionH₂, Pd/C, EtOH, RT, 12 hThiazolidine derivative45

Functionalization of the Dimethoxyphenethyl Side Chain

The ethylenediamine-linked dimethoxyphenyl group undergoes alkylation and acylation:

Alkylation :
Reaction with methyl iodide in the presence of NaH in THF at 0°C selectively methylates the secondary amine, producing the N-methylated derivative (yield: 73%) .

Acylation :
Treatment with acetyl chloride in pyridine at RT for 4 hours forms the N-acetylated product (yield: 68%) .

ReactionReagents/ConditionsProductYield (%)Reference
AlkylationCH₃I, NaH, THF, 0°C, 2 hN-Methyl derivative73
AcylationAcCl, pyridine, RT, 4 hN-Acetyl derivative68

Cyclocondensation Reactions

The primary amine in the thiazole ring participates in cyclization:

Pyrazoline Formation :
Reaction with chalcone derivatives in PEG-400 at 40–45°C for 2 hours generates pyrazoline-thiazole hybrids via (3+2) cycloaddition (yield: 70–85%) .

Chalcone DerivativeConditionsHybrid ProductYield (%)Reference
4-ChlorochalconePEG-400, 40–45°C, 2 hPyrazoline-thiazole85

Acid/Base-Mediated Rearrangements

Under acidic conditions, the thiazole ring undergoes ring-opening:

Hydrolysis :
Refluxing in 6M HCl for 8 hours cleaves the thiazole ring, yielding 4-bromophenylglycine and 3,4-dimethoxyphenethylamine as fragments (yield: 92%) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Varying Substituents

a. 4-(4-Bromophenyl)-N-(3,4-dimethoxybenzylidene)thiazol-2-amine (Compound p1)

  • Structure : Features a benzylidene (imine) linkage instead of an ethyl linker.
  • Properties : Higher melting point (134–136°C) and yield (85%) compared to the target compound, likely due to increased planarity and crystallinity from the imine group .
  • Activity : Demonstrated moderate antimicrobial activity against Staphylococcus aureus and Escherichia coli .

b. N-(2,4-Dimethoxyphenyl)-4-(4-Methoxyphenyl)-1,3-thiazol-2-amine (Compound 10s)

  • Structure : Lacks the bromophenyl group but includes multiple methoxy substituents.
  • Activity : Exhibited potent antiproliferative activity (IC₅₀ = 0.12 µM in SGC-7901 cells) by inhibiting tubulin polymerization, highlighting the importance of methoxy groups in cancer cell targeting .

c. 5-(4-Bromo-2-methylphenyl)-1,3,4-thiadiazol-2-amine

  • Structure : Replaces the thiazole ring with a thiadiazole and includes a methyl group.
  • Activity: Thiadiazole derivatives are known for insecticidal and fungicidal effects, but this compound’s specific activity remains uncharacterized .

Key Observations :

  • Bromophenyl Group : Enhances lipophilicity and may improve membrane permeability, but its electron-withdrawing nature could reduce nucleophilic reactivity .
  • Methoxy Groups : Improve solubility and hydrogen-bonding capacity, critical for interactions with biological targets like tubulin .
  • Linker Flexibility : The ethyl linker in the target compound may offer better pharmacokinetic profiles compared to rigid imine-linked derivatives .
Antimicrobial Activity

Derivatives of 4-(4-bromophenyl)thiazol-2-amine, including the target compound, show activity against Gram-positive bacteria (e.g., S. aureus), with MIC values ranging from 25–50 µg/mL. The dimethoxy substituents likely enhance binding to bacterial enzymes or membranes .

Anticancer Potential
ADME Profile

Preliminary ADME data for related compounds indicate moderate bioavailability, with logP values ~3.5 (indicating moderate lipophilicity) and acceptable blood-brain barrier permeability. The ethyl linker may reduce metabolic degradation compared to ester or amide linkages .

Q & A

Q. What are the recommended synthetic routes for 4-(4-bromophenyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1,3-thiazol-2-amine?

A common method involves coupling a thiazole precursor (e.g., 4-(4-bromophenyl)-1,3-thiazol-2-amine) with a substituted phenethylamine via nucleophilic substitution. Key steps include using polar aprotic solvents like DMF or acetonitrile, with base catalysis (e.g., triethylamine) to deprotonate intermediates . Reaction conditions (room temperature, 4–6 hours) are critical to avoid side reactions like over-alkylation. Purification typically involves column chromatography or recrystallization from acetone/water mixtures .

Q. How is the compound characterized for structural confirmation?

X-ray crystallography is the gold standard for unambiguous structural confirmation, particularly for verifying the thiazole core and substituent positions. Single-crystal diffraction data (e.g., monoclinic system with space group P2₁) can resolve bond angles and torsion angles . Complementary techniques include:

  • NMR : 1^1H and 13^13C spectra to confirm aromatic protons (δ 6.8–7.8 ppm) and methoxy groups (δ 3.7–3.9 ppm).
  • Mass spectrometry : High-resolution ESI-MS to validate the molecular ion peak (e.g., m/z 401.33 for C₁₈H₁₇BrN₄S) .

Q. What solvents are optimal for solubility in biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic aryl groups. Stock solutions are typically prepared in DMSO or DMF (<5% v/v in final assays) to avoid precipitation. Solubility can be enhanced via co-solvents (e.g., PEG-400) or micellar formulations .

Advanced Research Questions

Q. How can structural modifications improve bioactivity or pharmacokinetics?

Structure-activity relationship (SAR) studies suggest:

  • Bromophenyl group : Critical for hydrophobic interactions with target proteins (e.g., kinase active sites). Replacement with electron-withdrawing groups (e.g., -CF₃) may enhance metabolic stability .
  • Dimethoxyphenethyl chain : The ethyl linker and methoxy groups influence membrane permeability. Shortening the chain or substituting methoxy with bulkier groups (e.g., ethoxy) could alter binding kinetics .
    Advanced strategies include introducing fluorine atoms to improve bioavailability or designing prodrugs for targeted release .

Q. What challenges arise in crystallographic studies of this compound?

  • Crystal growth : Needle-shaped crystals (e.g., 0.24 × 0.18 × 0.16 mm) complicate diffraction quality. Optimizing solvent systems (e.g., slow evaporation from acetone/ethyl acetate) improves crystal size and morphology .
  • Disorder in flexible groups : The phenethyl chain may exhibit rotational disorder, requiring high-resolution data (e.g., MoKα radiation, λ = 0.71073 Å) and refinement with anisotropic displacement parameters .

Q. How should contradictory biological activity data be analyzed?

Discrepancies in IC₅₀ values across studies may stem from:

  • Assay conditions : Variations in pH, temperature, or serum proteins (e.g., albumin binding) can alter apparent potency .
  • Cellular vs. enzymatic assays : Off-target effects in cell-based models (e.g., cytotoxicity) may mask true target engagement. Validate findings with orthogonal methods like SPR or ITC .

Q. What are the safety and handling protocols for this compound?

  • Storage : Under inert atmosphere (N₂ or Ar) at −20°C to prevent oxidation of the thiazole ring .
  • Waste disposal : Collect organic residues separately and incinerate via licensed facilities due to brominated byproducts .
  • PPE : Use nitrile gloves and fume hoods to minimize dermal exposure and inhalation risks .

Q. How can cross-disciplinary approaches enhance its applications?

  • Material science : The thiazole core’s π-conjugated system enables use in organic semiconductors or sensors .
  • Chemical biology : Photoaffinity labeling (e.g., diazirine tags) can map target interactions in live cells .
  • Pharmacology : Co-crystallization with human kinases (e.g., CDK2) may guide rational drug design .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.